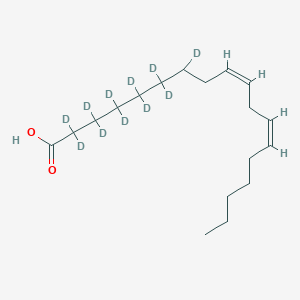
(9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid is a deuterated derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by the presence of deuterium atoms at specific positions, which makes it a valuable tool in various scientific research applications, particularly in the study of metabolic pathways and reaction mechanisms.
Applications De Recherche Scientifique
(9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs and other specialized chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid typically involves the deuteration of linoleic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of deuterated compounds like this compound involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to achieve efficient deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions
(9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a catalyst such as Pd/C.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of (9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the role of hydrogen atoms in biochemical processes. The compound can interact with enzymes involved in fatty acid metabolism, affecting their activity and the overall metabolic pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linoleic Acid: The non-deuterated form of (9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid.
Alpha-Linolenic Acid: Another polyunsaturated fatty acid with three double bonds.
Gamma-Linolenic Acid: A polyunsaturated fatty acid with a different arrangement of double bonds.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the physical and chemical properties of the compound, making it a valuable tool for studying reaction mechanisms, metabolic pathways, and drug interactions.
Propriétés
Formule moléculaire |
C18H21D11O2 |
|---|---|
Poids moléculaire |
291.5 |
Clé InChI |
OYHQOLUKZRVURQ-JPIWGEEBSA-N |
Apparence |
Assay:≥99% deuterated forms (d1-d11)A solution in methyl acetate |
Synonymes |
(9Z,12Z)-9,12-Octadecadienoic Acid-d11 ; _x000B_(Z,Z)-; 9,12-Octadecadienoic Acid-d11; (9Z,12Z)-9,12-Octadecadienoic Acid-d11; (Z,Z)-9,12-Octadecadienoic Acid-d11; (Z,Z)-9,12-Octadecadienoic Acid-d11; 9-cis,12-cis-Linoleic Acid-d11; 9Z,12Z-Linoleic Acid-d11; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



